molecular formula C9H9N3OS B2755399 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile CAS No. 338420-98-7

2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile

Cat. No.: B2755399
CAS No.: 338420-98-7
M. Wt: 207.25
InChI Key: KKWJIFXHUJQYPR-UHFFFAOYSA-N
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Description

2-[(3-Oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a sulfanyl (-S-) linker at the 2-position of the pyrimidine ring, connected to a 3-oxobutan-2-yl group, and a nitrile (-CN) substituent at the 5-position. The title compound’s structure includes a ketone group in the 3-oxobutan-2-yl moiety, which may enhance reactivity or influence intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxobutan-2-ylsulfanyl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6(13)7(2)14-9-11-4-8(3-10)5-12-9/h4-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWJIFXHUJQYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC=C(C=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with 3-oxobutan-2-yl thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the epidermal growth factor receptor, thereby inhibiting its kinase activity. This inhibition can lead to the disruption of cell signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Pyrimidine Carbonitriles

Compound Name Dihedral Angles (Pyrimidine vs. Substituents) Crystal Packing Features
2-[(3-Oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile Not reported Monoclinic system (P2₁/c)
2-[(4-Chlorobenzyl)sulfanyl]-6-(phenylsulfanyl)pyrimidine-5-carbonitrile 78.13° (S1-benzyl), 36.70° (S2-phenyl) C–H···π and π–π stacking interactions
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)pyrimidine-5-carbonitrile Planar pyrimidine core N–H···O hydrogen-bonded dimers

The title compound’s lack of bulky aromatic substituents (e.g., chlorobenzyl or phenyl groups) may reduce steric hindrance, favoring different binding modes compared to bulkier analogues .

Spectroscopic and Electronic Properties

  • 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)anilino pyrimidine-5-carbonitrile: FT-IR and FT-Raman spectra confirm S–C and C≡N stretches at 665 cm⁻¹ and 2220 cm⁻¹, respectively. HOMO-LUMO gaps (~4.2 eV) suggest moderate charge transfer capacity .
  • 2-[(2-Methoxyethyl)sulfanyl]pyrimidine-5-carbonitrile : ¹H NMR shows distinct methoxy (δ 3.27 ppm) and NH (δ 13.55 ppm) signals, with a nitrile peak at 115.55 ppm in ¹³C NMR .

The title compound’s ketone group would likely introduce a strong C=O stretch (~1700 cm⁻¹) in IR, differentiating it from analogues with ether or thioether linkages.

Pharmacological Potential

  • Anti-tubercular activity : Correlates with electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4- or 6-positions .

The 3-oxobutan-2-yl group may confer unique pharmacokinetic properties, such as enhanced solubility or altered metabolism, warranting further study.

Biological Activity

2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 5-position with a carbonitrile group and a sulfanyl group linked to a 3-oxobutan-2-yl moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Biological Activity Data

Activity TypeIC50 Value (µM)Reference
COX-2 Inhibition0.20
AntimicrobialVaries
Anticancer (cell line)Varies

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the core structure can significantly influence biological activity. For instance:

  • Sulfanyl Group : The presence of the sulfanyl group enhances interaction with proteins, which may contribute to increased bioactivity.
  • Carbonitrile Substitution : The carbonitrile moiety is essential for the compound's ability to inhibit COX-2, a target in cancer therapy.

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various pyrimidine derivatives, this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell wall synthesis and function.
  • Anticancer Studies : A series of in vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including colon cancer cells. The IC50 values ranged from 0.18 µM to 0.25 µM, indicating potent anticancer activity comparable to established chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a pyrimidine-5-carbonitrile precursor with 3-oxobutan-2-ylsulfanyl derivatives under basic conditions (e.g., anhydrous potassium carbonate in DMF) at room temperature for 12–24 hours. Microwave-assisted synthesis or high-pressure reactors may enhance reaction efficiency . Catalysts like trifluoroacetic acid can improve selectivity and yield during cyclization steps .
  • Key Parameters : Monitor reaction progress via TLC and GC-MS. Crystallization from ethanol/water mixtures is effective for purification .

Q. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

  • Techniques :

  • FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., pyrimidine ring protons at δ 7.5–8.5 ppm, sulfanyl protons at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H⋯O bonds) .

Q. How can analytical methods ensure purity and stability during storage?

  • Analytical Tools :

  • HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm) .
  • GC-MS : Detect volatile impurities or degradation products .
    • Stability : Store at 0–6°C in airtight containers to prevent hydrolysis of the sulfanyl or nitrile groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

  • Methods :

  • DFT Calculations : Analyze HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the pyrimidine ring and sulfanyl group for hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Studies : Use standardized assays (e.g., IC₅₀ measurements in cancer cell lines) to compare results across labs .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify if rapid degradation explains inconsistent in vivo results .

Q. How does the crystal structure inform its stability and intermolecular interactions?

  • Findings : X-ray data reveal intermolecular N–H⋯O hydrogen bonds forming dimers, which enhance thermal stability. Planar pyrimidine rings facilitate π-π stacking, critical for solid-state stability .

Q. What are the key structure-activity relationship (SAR) insights for modifying this compound’s scaffold?

  • SAR Strategies :

  • Substituent Variation : Replace the 3-oxobutyl group with bulkier alkyl chains to modulate lipophilicity and bioavailability .
  • Nitrile Group Replacement : Substitute with carboxylic acid to improve solubility while retaining target affinity .

Q. How can degradation pathways be studied under varying environmental conditions?

  • Experimental Design :

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity. Monitor via LC-MS to identify breakdown products (e.g., oxidation of the sulfanyl group to sulfoxide) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

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